1,1'-(1,3-Phenylene)bis(3-phenylurea)
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Overview
Description
1,1’-(1,3-Phenylene)bis(3-phenylurea) is an organic compound with the molecular formula C20H18N4O2. It is a bis-urea derivative, characterized by the presence of two urea groups attached to a central phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) can be synthesized through the reaction of 1,3-phenylenediamine with phenyl isocyanate. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylurea) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the urea groups can be replaced by other nucleophiles.
Complexation Reactions: It can form complexes with metal ions and anions, such as carboxylates, through hydrogen bonding interactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Complexation: The compound can be mixed with metal salts or anionic species in solvents like water or methanol to form stable complexes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted urea derivatives can be formed.
Complexes: Stable metal or anion complexes with distinct structural and chemical properties.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis(3-phenylurea) has several applications in scientific research, including:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and delivery.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’-(1,3-Phenylene)bis(3-phenylurea) exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. The urea groups can engage in hydrogen bonding with anions, metal ions, and other molecules, facilitating complex formation and molecular recognition . These interactions are crucial in its applications in coordination chemistry, molecular biology, and material science.
Comparison with Similar Compounds
1,1’-(1,2-Phenylene)bis(3-phenylurea): This compound is similar in structure but has the urea groups attached to a 1,2-phenylene ring instead of a 1,3-phenylene ring.
1,1’-(1,4-Phenylene)bis(3-phenylurea): Another structural isomer with the urea groups attached to a 1,4-phenylene ring.
Uniqueness: 1,1’-(1,3-Phenylene)bis(3-phenylurea) is unique due to its specific arrangement of urea groups on the 1,3-phenylene ring, which influences its hydrogen bonding capabilities and complexation behavior. This distinct structure allows it to form stable complexes with certain anions and metal ions, making it valuable in various research applications .
Properties
IUPAC Name |
1-phenyl-3-[3-(phenylcarbamoylamino)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(26)22-16-10-5-2-6-11-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXMKFINFXEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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